4-(3-Acetoxyphenyl)-2-methyl-1-butene
Description
4-(3-Acetoxyphenyl)-2-methyl-1-butene (CAS: Not explicitly provided in evidence; structurally related to 76240-34-1 for a positional isomer) is a substituted butene derivative featuring a phenyl ring with an acetoxy group at the 3-position and a methyl group at the 2-position of the butene chain.
Properties
IUPAC Name |
[3-(3-methylbut-3-enyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)7-8-12-5-4-6-13(9-12)15-11(3)14/h4-6,9H,1,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKXEMCHBUJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641200 | |
| Record name | 3-(3-Methylbut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-84-4 | |
| Record name | Phenol, 3-(3-methyl-3-buten-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylbut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetoxyphenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the esterification of 3-hydroxyacetophenone with acetic anhydride to form 3-acetoxyacetophenone. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated hydrocarbons.
Substitution: Forms various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical pathways. The phenyl ring and butene chain contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Properties of 4-Substituted Phenyl-2-methyl-1-butene Derivatives
Key Observations :
Substituent Position and Polarity :
- The acetoxy group (electron-withdrawing) at the phenyl ring’s 2-position in 76240-34-1 increases polarity compared to the brominated analog 130955-17-8, which has a heavier bromine atom (higher molecular weight). This difference likely affects solubility and reactivity in nucleophilic substitutions.
- The absence of boiling point data for the acetoxy derivative suggests lower volatility compared to simpler alkenes like 2-methyl-1-butene.
Synthetic Byproducts: 2-Methyl-1-butene (CAS: 563-46-2) is a recurring impurity in spiropentane synthesis via organozinc intermediates, highlighting its stability under reaction conditions that may also apply to the synthesis of 4-(3-Acetoxyphenyl)-2-methyl-1-butene.
Safety and Handling :
- The 2-acetoxyphenyl derivative’s safety data sheet (SDS) emphasizes respiratory protection due to inhalation hazards, a common feature in volatile esters. In contrast, the brominated analog’s higher density (1.215 g/mL) indicates greater persistence in environmental matrices.
Reactivity and Functional Group Comparisons
Ester vs. Halogen Substituents: The acetoxy group in 76240-34-1 is prone to hydrolysis under acidic or basic conditions, forming phenolic derivatives. In contrast, the bromine in 130955-17-8 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it more versatile in organic synthesis. 2-Methyl-1-butene, lacking aromatic substituents, exhibits typical alkene reactivity (e.g., polymerization, hydrogenation), but its role as a byproduct suggests competing pathways in syntheses involving strained cyclic precursors.
Thermal Stability :
- The brominated derivative’s higher predicted boiling point (253.7°C) versus 2-methyl-1-butene (31–33°C) underscores the stabilizing effect of aromatic bromine substitution.
Commercial and Industrial Relevance
- 4-(2-Bromophenyl)-2-methyl-1-butene : Produced by Chongqing Chemical Company, with applications in pharmaceutical intermediates and materials science.
Biological Activity
4-(3-Acetoxyphenyl)-2-methyl-1-butene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features an acetoxy group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of the butene chain contributes to its overall chemical behavior, making it a candidate for various biochemical studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to yield acetic acid, which may participate in various metabolic pathways. This interaction potentially modulates enzymatic activity and affects signaling pathways relevant to disease processes.
Key Mechanisms:
- Enzyme Interaction : The compound may influence enzymatic pathways by binding to active sites or altering enzyme conformation.
- Receptor Modulation : It has been suggested that 4-(3-Acetoxyphenyl)-2-methyl-1-butene may interact with receptor systems involved in cellular signaling, potentially affecting physiological responses.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This is significant for potential applications in developing new antimicrobial agents.
- Antioxidant Effects : Similar compounds have shown antioxidant properties, which may help in mitigating oxidative stress in biological systems .
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development, particularly as a lead compound for various diseases due to its unique structure and reactivity.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antimicrobial Activity Study :
- A study tested the effectiveness of 4-(3-Acetoxyphenyl)-2-methyl
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
